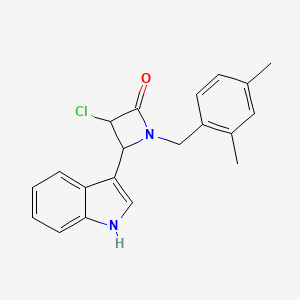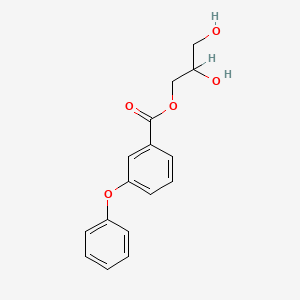
2,3-Dihydroxypropyl 3-phenoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 3-phenoxybenzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 3-phenoxybenzoate moiety attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxypropyl 3-phenoxybenzoate typically involves the esterification of 3-phenoxybenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
化学反応の分析
Types of Reactions: 2,3-Dihydroxypropyl 3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of 3-phenoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.
Substitution: Formation of substituted phenoxybenzoate derivatives.
科学的研究の応用
2,3-Dihydroxypropyl 3-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,3-Dihydroxypropyl 3-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
2-Cyanoprop-2-yl 3-phenoxybenzoate: Exhibits peroxisome proliferator-activated receptor γ agonist activity.
3-Phenoxybenzoic acid derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness: 2,3-Dihydroxypropyl 3-phenoxybenzoate stands out due to its unique combination of hydroxyl and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
82045-67-8 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 3-phenoxybenzoate |
InChI |
InChI=1S/C16H16O5/c17-10-13(18)11-20-16(19)12-5-4-8-15(9-12)21-14-6-2-1-3-7-14/h1-9,13,17-18H,10-11H2 |
InChIキー |
BGRPENMNYXJHJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


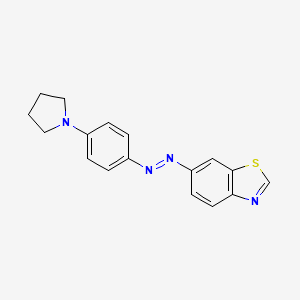
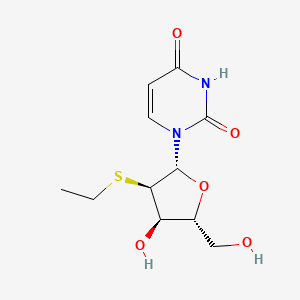
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
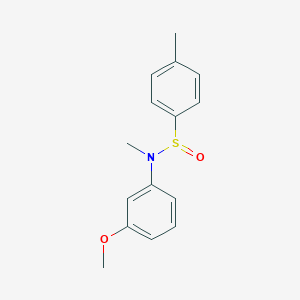
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
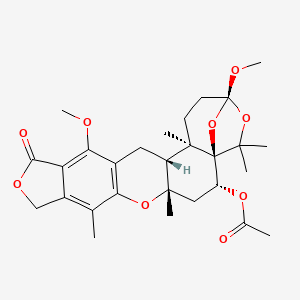
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)

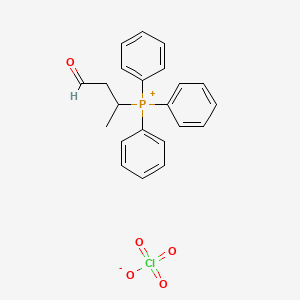
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

